molecular formula C21H22N4O2 B11150250 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B11150250
M. Wt: 362.4 g/mol
InChI Key: FVXHGEINJXSFRO-UHFFFAOYSA-N
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Description

. Let’s explore its properties and applications.

Preparation Methods

The synthesis of Compound 3 involves the reaction between tryptamine and ibuprofen using N,N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent. DCC facilitates the coupling of the carboxyl group of ibuprofen with the amino group of tryptamine, leading to the formation of the amide bond . The reaction scheme is as follows:

Ibuprofen+TryptamineDCCCompound 3\text{Ibuprofen} + \text{Tryptamine} \xrightarrow{\text{DCC}} \text{Compound 3} Ibuprofen+TryptamineDCC​Compound 3

Chemical Reactions Analysis

Compound 3 is an amide, and it may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions can be explored further in research studies. The major products formed from these reactions would depend on the specific reaction conditions.

Scientific Research Applications

Anticancer Potential

Several studies have highlighted the anticancer properties of benzimidazole derivatives. For instance, compounds similar to N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide have been shown to exhibit cytotoxic effects against various cancer cell lines. In particular, benzimidazole derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

A study on related benzimidazole compounds reported significant anticancer activity against human colorectal carcinoma (HCT116) cells, with some derivatives showing lower IC50 values than standard chemotherapeutics like 5-fluorouracil (5-FU) . This suggests that this compound may also possess similar or enhanced efficacy against cancer cells.

Antimicrobial Activity

Benzimidazole derivatives are recognized for their antimicrobial properties. Research has demonstrated that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives exhibiting structural similarities to this compound were evaluated for their antimicrobial activity and showed promising results .

Case Study 1: Anticancer Activity Evaluation

In a comparative study involving various benzimidazole derivatives, a compound structurally related to this compound was tested against HCT116 cells. The compound demonstrated an IC50 value significantly lower than that of 5-FU, indicating its potential as a more effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of several benzimidazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings indicated that certain compounds exhibited MIC values in the low micromolar range, showcasing their potential as new antimicrobial agents .

Mechanism of Action

The precise mechanism by which Compound 3 exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, influencing cellular responses.

Comparison with Similar Compounds

While Compound 3 is unique due to its specific structure, it’s essential to compare it with related compounds. Further exploration could identify similar molecules and highlight their differences.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C21H22N4O2/c1-27-19-8-4-7-18-15(19)10-13-25(18)14-11-21(26)22-12-9-20-23-16-5-2-3-6-17(16)24-20/h2-8,10,13H,9,11-12,14H2,1H3,(H,22,26)(H,23,24)

InChI Key

FVXHGEINJXSFRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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